molecular formula C17H20N6O4 B1246382 2-(6-Cyano-1-hexyn-1-yl)adenosine CAS No. 403731-18-0

2-(6-Cyano-1-hexyn-1-yl)adenosine

Cat. No. B1246382
M. Wt: 372.4 g/mol
InChI Key: XESHLCLROHUHDE-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Cyano-1-hexyn-1-yl)adenosine, also known as 2-(6-Cyano-1-hexyn-1-yl)adenosine, is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Cyano-1-hexyn-1-yl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Cyano-1-hexyn-1-yl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

403731-18-0

Product Name

2-(6-Cyano-1-hexyn-1-yl)adenosine

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hept-6-ynenitrile

InChI

InChI=1S/C17H20N6O4/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(26)13(25)10(8-24)27-17/h9-10,13-14,17,24-26H,1-3,5,8H2,(H2,19,21,22)/t10-,13-,14-,17-/m1/s1

InChI Key

XESHLCLROHUHDE-IWCJZZDYSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCCC#N)N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N

synonyms

2-(6-cyano-1-hexyn-1-yl)adenosine
2-CN-Ado

Origin of Product

United States

Synthesis routes and methods

Procedure details

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N#CCCCCC#Cc1nc(N)c2ncn(C3OC(CO)C(O)C3O)c2n1

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